1-(2-Phenoxyethyl)piperidine-4-carboxylic acid
Overview
Description
“1-(2-Phenoxyethyl)piperidine-4-carboxylic acid” is a derivative of isonipecotic acid, which is a heterocyclic compound . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety . The difference lies in the 2-phenoxyethyl group attached to the nitrogen atom of the piperidine ring.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis and Spectroscopy : Piperidine derivatives, similar to 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid, have been extensively studied for their synthesis and spectroscopic properties. For instance, the synthesis and detailed spectroscopic analysis of piperidine-carboxylic acid complexes, like piperidine-4-carboxylic acid (isonipecotic acid), have been conducted, providing insights into their molecular structures and vibrational spectra (Anioła et al., 2016). Such research underlines the importance of these compounds in developing new chemical entities.
Molecular Structure Analysis : The crystal and molecular structure of compounds like 4-piperidinecarboxylic acid hydrochloride have been characterized, revealing details about their conformations and hydrogen bonding patterns (Szafran et al., 2007). This type of research is crucial for understanding the physical and chemical properties of piperidine derivatives.
Application in Catalysis and Synthesis
Catalytic Applications : Piperidine derivatives have been used in the synthesis of various compounds. For example, a study describes the use of piperidine-4-carboxylic acid functionalized nanoparticles as a novel catalyst for synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015). This highlights the potential of these compounds in enhancing the efficiency and selectivity of chemical reactions.
Synthesis of Complex Molecules : Piperidine derivatives are used as key intermediates in the synthesis of more complex molecular structures. For instance, the preparation of substituted piperidines from serine, which are versatile intermediates for a broad range of amines containing a substituted piperidine subunit, demonstrates the utility of these compounds in organic synthesis (Acharya & Clive, 2010).
Potential Therapeutic Applications
Cancer Treatment : Some piperidine derivatives have been investigated for their potential use in cancer treatment. For example, certain piperidine-4-carboxylic acid compounds have been examined as Aurora kinase inhibitors, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Matrix Metalloproteinase Inhibition : Carboxylic acids containing a substituted piperidine have shown inhibition of matrix metalloproteinases with low nanomolar potency, suggesting their potential application in diseases where these enzymes play a critical role (Pikul et al., 2001).
Future Directions
Properties
IUPAC Name |
1-(2-phenoxyethyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)12-6-8-15(9-7-12)10-11-18-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOLOOKUPWVSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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